

Application Notes and Protocols for FRET-Based MK-7845 IC50 Determination

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Compound of Interest

Compound Name: MK-7845
Cat. No.: B12386714

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Introduction

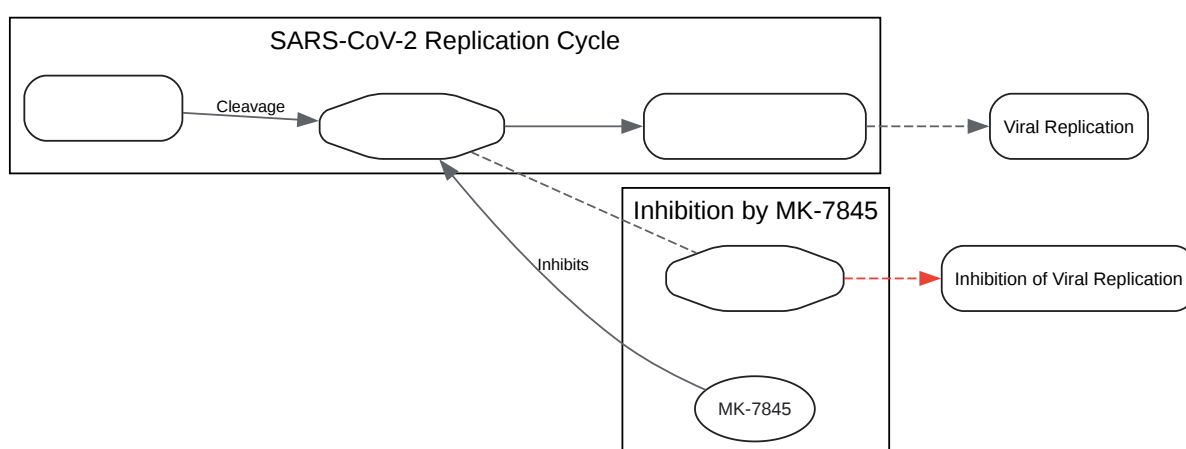
MK-7845 is an experimental antiviral medication that functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] This viral enzyme is essential for the replication of the virus, making it a prime target for antiviral therapies.[1][2][3] **MK-7845** has demonstrated potent nanomolar efficacy against a wide range of SARS-CoV-2 variants in in-vitro studies.[2][4][5]

To quantify the inhibitory potency of compounds like **MK-7845**, a robust and sensitive biochemical assay is required. The half-maximal inhibitory concentration (IC50) is a key parameter for this, and it can be accurately determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method relies on the cleavage of a specific peptide substrate by Mpro. The substrate is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The degree of inhibition by a compound like **MK-7845** is directly proportional to the reduction in the fluorescence signal.

This document provides a detailed protocol for determining the IC₅₀ value of **MK-7845** against SARS-CoV-2 Mpro using a FRET-based assay.

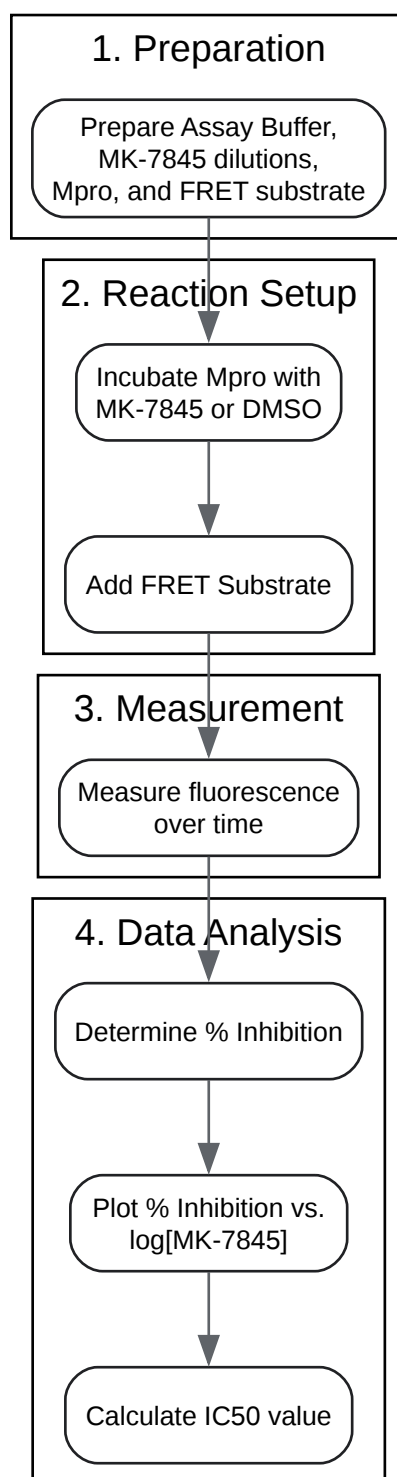
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **MK-7845** and the workflow of the FRET-based assay for IC₅₀ determination.



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Caption: Mechanism of **MK-7845** action on SARS-CoV-2 Mpro.



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Caption: Experimental workflow for the FRET-based IC₅₀ assay.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |
|--|----------------|--------------------------|---------------------|
| Recombinant SARS-CoV-2 Mpro (3CLpro) | BPS Bioscience | 100707 | -80°C |
| FRET Substrate (Dabcyl-KTSAVLQSGFRKME-Edans) | BPS Bioscience | 79952 | -80°C (in DMSO) |
| MK-7845 | MedchemExpress | HY-157778 | -20°C (in DMSO) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| 384-well, black, flat-bottom plates | Corning | 3571 | Room Temperature |

Buffer and Solution Preparation

Assay Buffer (1x):

- 20 mM Tris-HCl, pH 7.3
- 100 mM NaCl
- 1 mM EDTA
- 1 mM DTT (add fresh before use from a 1 M stock)

Recombinant SARS-CoV-2 Mpro Stock Solution:

- Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 50% glycerol).
- For the assay, dilute the Mpro to a working concentration of 30 nM in 1x Assay Buffer.

FRET Substrate Stock Solution:

- Dissolve the lyophilized peptide in DMSO to make a 10 mM stock solution.
- For the assay, dilute the stock to a working concentration of 50 μ M in 1x Assay Buffer.

MK-7845 Stock and Dilution Series:

- Prepare a 10 mM stock solution of **MK-7845** in DMSO.
- Perform a serial dilution of the **MK-7845** stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
- Further dilute each concentration in 1x Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration does not exceed 1%.

Assay Procedure

- Plate Setup:
 - Add 5 μ L of each **MK-7845** dilution to the wells of a 384-well plate.
 - For the positive control (no inhibition), add 5 μ L of 1x Assay Buffer with the same final DMSO concentration as the compound wells.
 - For the negative control (no enzyme activity), add 5 μ L of 1x Assay Buffer.
- Enzyme Addition and Pre-incubation:
 - Add 20 μ L of the 30 nM Mpro working solution to all wells except the negative control wells.

- To the negative control wells, add 20 μL of 1x Assay Buffer.
- Mix gently by pipetting or shaking the plate for 30 seconds.
- Incubate the plate at room temperature (25°C) for 30 minutes to allow **MK-7845** to bind to the enzyme.
- Reaction Initiation:
 - Add 25 μL of the 50 μM FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 μL .
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for the Dabcyl-Edans FRET pair.

Data Presentation and Analysis

Quantitative Data Summary

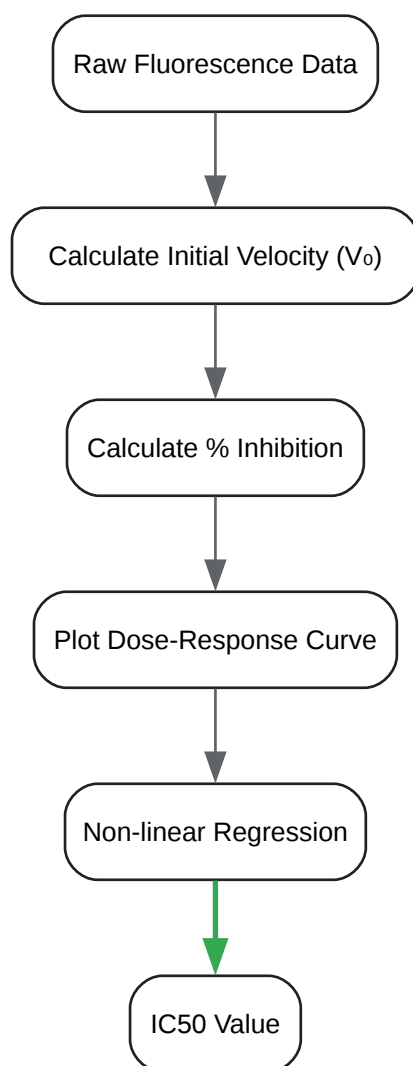
| Parameter | Value |
|------------------------------------|---|
| Final Mpro Concentration | 15 nM |
| Final FRET Substrate Concentration | 25 μ M |
| Final MK-7845 Concentrations | Serial dilution (e.g., 100 μ M to 0.1 nM) |
| Final DMSO Concentration | \leq 1% |
| Pre-incubation Time | 30 minutes |
| Pre-incubation Temperature | 25°C (Room Temperature) |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | 25°C (Room Temperature) |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 490 nm |
| Plate Format | 384-well, black, flat-bottom |

IC50 Determination

- Calculate the initial reaction velocity (V_0) for each well by determining the linear slope of the fluorescence intensity versus time plot.
- Calculate the percentage of inhibition for each **MK-7845** concentration using the following formula:

$$\% \text{ Inhibition} = 100 * (1 - (V_0_{\text{inhibitor}} - V_0_{\text{negative_control}}) / (V_0_{\text{positive_control}} - V_0_{\text{negative_control}}))$$

- Plot the percentage of inhibition against the logarithm of the **MK-7845** concentration.
- Fit the data to a four-parameter logistic equation (or a similar dose-response model) to determine the IC50 value, which is the concentration of **MK-7845** that inhibits 50% of the Mpro activity.



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Caption: Logical relationship for IC50 value determination.

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References

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- [3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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